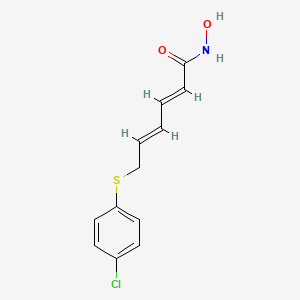![molecular formula C18H20S B12534012 4-Hexyldibenzo[b,d]thiophene CAS No. 670265-97-1](/img/structure/B12534012.png)
4-Hexyldibenzo[b,d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyldibenzo[b,d]thiophene can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzo[b]thiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hexyldibenzo[b,d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophenes can yield thiophene 1,1-dioxides, while reduction can produce dihydrothiophenes.
Scientific Research Applications
4-Hexyldibenzo[b,d]thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Industry: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Hexyldibenzo[b,d]thiophene involves its interaction with molecular targets and pathways within biological systems. Thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to various biological effects. For example, some thiophene-based compounds inhibit voltage-gated sodium channels, which can result in anesthetic effects.
Comparison with Similar Compounds
Dibenzothiophene: A structurally similar compound with two benzene rings fused to a thiophene ring.
Benzothiophene: A simpler analog with a single benzene ring fused to a thiophene ring.
Thiophene: The parent compound with a five-membered ring containing one sulfur atom.
Uniqueness: 4-Hexyldibenzo[b,d]thiophene is unique due to the presence of the hexyldibenzo group, which enhances its chemical stability and potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
670265-97-1 |
|---|---|
Molecular Formula |
C18H20S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-hexyldibenzothiophene |
InChI |
InChI=1S/C18H20S/c1-2-3-4-5-9-14-10-8-12-16-15-11-6-7-13-17(15)19-18(14)16/h6-8,10-13H,2-5,9H2,1H3 |
InChI Key |
NSVWHPZJQCHZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)


![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)



![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)

